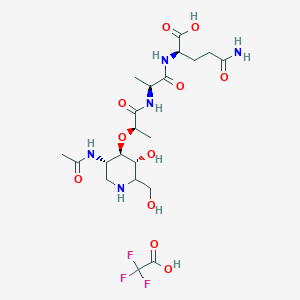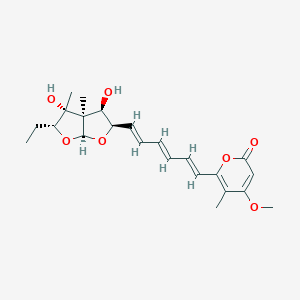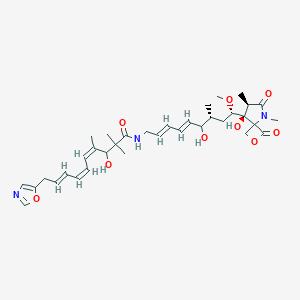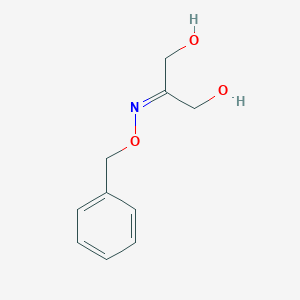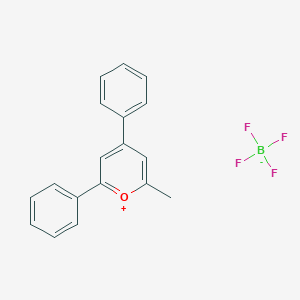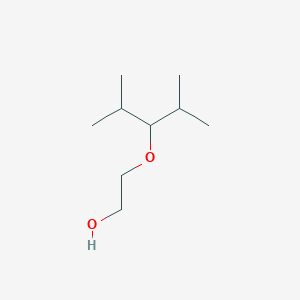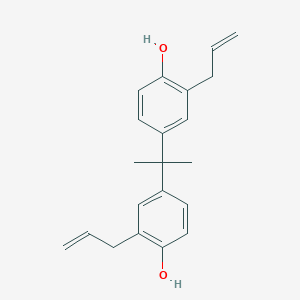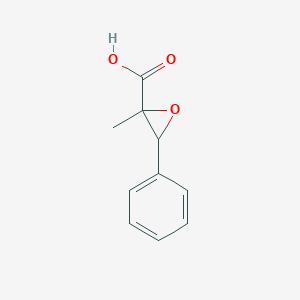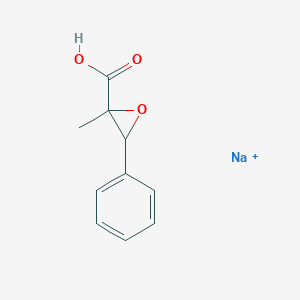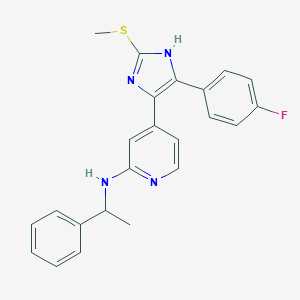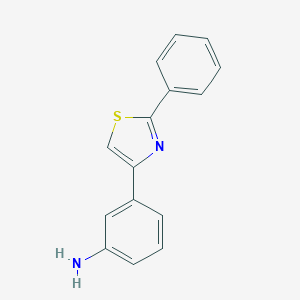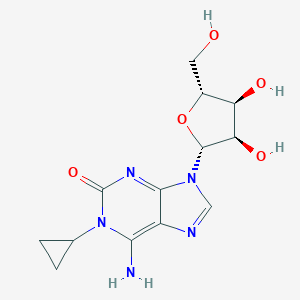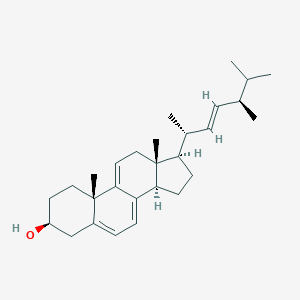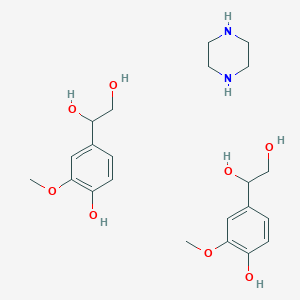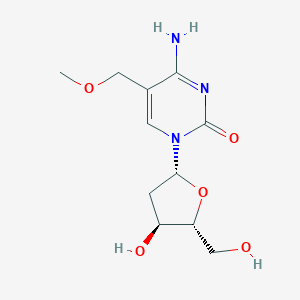
2'-Deoxy-5-(methoxymethyl)cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-Deoxy-5-(methoxymethyl)cytidine, also known as DMMC, is a synthetic nucleoside analog that has been widely studied for its potential applications in cancer treatment. This compound is structurally similar to the naturally occurring nucleoside cytidine, but contains a methoxymethyl group at the 5' position and a deoxyribose sugar instead of a ribose sugar. DMMC has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for further development as a cancer therapy.
Mechanism Of Action
The antitumor activity of 2'-Deoxy-5-(methoxymethyl)cytidine is thought to be due to its ability to inhibit DNA synthesis and induce apoptosis (programmed cell death) in cancer cells. 2'-Deoxy-5-(methoxymethyl)cytidine is incorporated into the DNA of cancer cells, where it disrupts the normal structure and function of the DNA molecule. This leads to the activation of DNA damage response pathways, which ultimately results in cell death.
Biochemical And Physiological Effects
2'-Deoxy-5-(methoxymethyl)cytidine has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of genes involved in cancer cell survival and proliferation. In addition, 2'-Deoxy-5-(methoxymethyl)cytidine has been shown to increase the sensitivity of cancer cells to radiation and chemotherapy, which may enhance the effectiveness of these treatments.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2'-Deoxy-5-(methoxymethyl)cytidine for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. In addition, 2'-Deoxy-5-(methoxymethyl)cytidine is relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using 2'-Deoxy-5-(methoxymethyl)cytidine in lab experiments. For example, 2'-Deoxy-5-(methoxymethyl)cytidine is highly cytotoxic and can be difficult to work with at high concentrations. In addition, the mechanism of action of 2'-Deoxy-5-(methoxymethyl)cytidine is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are a number of potential future directions for research on 2'-Deoxy-5-(methoxymethyl)cytidine. One area of interest is the development of combination therapies that incorporate 2'-Deoxy-5-(methoxymethyl)cytidine with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of new delivery methods for 2'-Deoxy-5-(methoxymethyl)cytidine, such as nanoparticles or liposomes, which may improve its effectiveness and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of 2'-Deoxy-5-(methoxymethyl)cytidine and identify potential biomarkers that can be used to predict patient response to treatment.
Synthesis Methods
The synthesis of 2'-Deoxy-5-(methoxymethyl)cytidine typically involves the reaction of 5-(methoxymethyl)-2'-deoxyuridine with cytidine deaminase, an enzyme that catalyzes the conversion of cytidine to uridine. This reaction results in the formation of 2'-Deoxy-5-(methoxymethyl)cytidine and the byproduct 5-(methoxymethyl)uridine. The purity of the synthesized compound can be improved through various purification techniques, such as column chromatography or recrystallization.
Scientific Research Applications
2'-Deoxy-5-(methoxymethyl)cytidine has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 2'-Deoxy-5-(methoxymethyl)cytidine has been shown to be effective against cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence.
properties
CAS RN |
129580-10-5 |
|---|---|
Product Name |
2'-Deoxy-5-(methoxymethyl)cytidine |
Molecular Formula |
C11H17N3O5 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c1-18-5-6-3-14(11(17)13-10(6)12)9-2-7(16)8(4-15)19-9/h3,7-9,15-16H,2,4-5H2,1H3,(H2,12,13,17)/t7-,8+,9+/m0/s1 |
InChI Key |
IEYXVEIKPXIXML-DJLDLDEBSA-N |
Isomeric SMILES |
COCC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES |
COCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Canonical SMILES |
COCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
synonyms |
5-methoxymethyl-2-deoxycytidine 5-MoMe-DCT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



